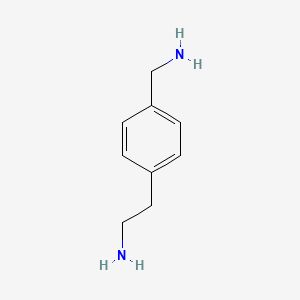

2-(4-(Aminomethyl)phenyl)ethanamine

Description

2-(4-(Aminomethyl)phenyl)ethanamine (compound 48, CAS: Not explicitly listed) is a substituted phenethylamine derivative with the molecular formula C₂₀H₂₀N₂S. It features a diphenylmethyl group attached via a sulfanyl (-S-) bridge to an ethanamine backbone, with an additional aminomethyl (-CH₂NH₂) substituent on the para position of the phenyl ring (Figure 1). This compound is part of the Triphenylbutanamine class and has been investigated as a kinesin spindle protein (KSP) inhibitor, demonstrating anti-tumor activity in preclinical studies .

Properties

IUPAC Name |

2-[4-(aminomethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJQKLZOCVYOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most common synthetic approach involves the reduction of 4-nitrophenethylamine or its derivatives, which are readily accessible via aromatic substitution reactions. This route offers high selectivity and yields under controlled conditions.

Reaction Pathway

- Starting Material: 4-Nitrophenethylamine (or 4-nitrophenylethyl derivatives)

- Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst

- Conditions:

- Temperature: 25–30°C

- Pressure: 1–2 atm H₂

- Solvent: Ethanol or methanol

Reaction Scheme

4-Nitrophenylethylamine + H₂ (gas) → 2-(4-(Aminomethyl)phenyl)ethanamine

Mechanism

The catalytic hydrogenation reduces the nitro group (-NO₂) to an amino group (-NH₂), converting the nitrophenyl derivative into the desired aminomethylphenyl ethanamine.

Advantages

- High efficiency and selectivity

- Mild reaction conditions

- Suitable for large-scale synthesis

Alkylation of Aniline Derivatives

Overview

Another approach involves the direct alkylation of aniline derivatives with suitable alkyl halides, such as 2-chloroethylamine or 2-bromoethylamine, under basic conditions.

Reaction Pathway

- Starting Material: Aniline derivative (e.g., 4-aminophenyl)

- Reagents: Alkyl halide (e.g., 2-bromoethylamine), base (potassium carbonate or sodium hydride)

- Conditions:

- Solvent: Acetone, ethanol, or DMF

- Temperature: Reflux (60–80°C)

- Time: 12–24 hours

Reaction Scheme

4-Aminophenyl + 2-bromoethylamine → this compound

Mechanism

Nucleophilic substitution occurs where the amino group attacks the alkyl halide, forming the aminomethyl linkage.

Advantages

- Straightforward, one-step synthesis

- Suitable for functionalized derivatives

Industrial-Scale Production via Fermentation

Overview

For large-scale manufacturing, biotechnological methods such as fermentation using genetically engineered bacteria (e.g., Escherichia coli) have been explored.

Reaction Pathway

- Process: Microbial biosynthesis of the target amine

- Conditions: Fed-batch culture, controlled aeration, and pH

- Yield: Up to 7.2% within 72 hours under optimized conditions

Advantages

- Environmentally friendly

- Cost-effective at scale

- High purity products

Summary Table of Preparation Methods

Notes and Considerations

- Purity and Safety: Catalytic hydrogenation requires careful handling of hydrogen gas; catalysts must be removed post-reaction.

- Functional Group Compatibility: Alkylation methods are sensitive to other functional groups; protective groups may be necessary.

- Scale-Up: Fermentation offers sustainable advantages but requires genetic engineering and bioprocess optimization.

Citations: PMC article on the synthesis of benzamides and derivatives involving reduction of nitro compounds. Organic synthesis literature on aromatic amine alkylation. Recent biotechnological research on microbial synthesis of aromatic amines.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Substituted phenethylamine derivatives.

Scientific Research Applications

2-(4-(Aminomethyl)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)phenyl)ethanamine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . It may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anti-Tumor Research

a) 2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine (45)

- Structure: Replaces the aminomethyl group with a methylsulfonyl (-SO₂CH₃) group.

- Activity : Similar KSP inhibition but lower potency compared to 48 , likely due to reduced hydrogen-bonding capacity .

- Molecular Weight : Higher (MW ~330) due to the sulfonyl group .

b) 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzonitrile (46)

Substituted Phenethylamines with Varied Pharmacological Profiles

a) 2-[4-(Trifluoromethyl)phenyl]ethanamine

- Structure : Lacks the sulfanyl bridge and diphenylmethyl group; features a trifluoromethyl (-CF₃) substituent.

- Properties : Lower molecular weight (MW 189.18), increased hydrophobicity, and higher volatility .

b) 4-Methylphenethylamine

Hallucinogenic NBOMe Derivatives

a) 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

- Structure : Contains iodo , dimethoxy , and methoxybenzyl groups.

- Activity: Potent serotonin 5-HT₂A receptor agonist; hallucinogenic at microgram doses .

- Analytical Differentiation : GC-MS (m/z = 150, 121) and NMR confirm positional isomerism .

b) 2C-I (2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine)

Virtual Screening Candidates for MAO-B Inhibition

Compounds from ligand-based studies (e.g., ZINC33439433 ) share ethanamine backbones but feature fluorophenyl and methoxy substituents.

Comparative Data Table

Key Structural-Activity Insights

- Aminomethyl Group: Critical for KSP binding in 48; removal or replacement (e.g., with -CF₃ or -CN) diminishes anti-tumor activity .

- Sulfanyl Bridge : Enhances conformational flexibility, enabling optimal interaction with KSP .

- Substituent Polarity : Polar groups (e.g., -NH₂) improve solubility and target specificity, while hydrophobic groups (e.g., -CF₃) enhance membrane permeability but reduce selectivity .

Q & A

Q. What are the recommended safety protocols for handling 2-(4-(Aminomethyl)phenyl)ethanamine in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Waste Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations (P501) .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes (P302+P352). For eye exposure, flush with saline solution and seek medical attention (P305+P351+P338) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Reductive Amination : React 4-(aminomethyl)benzaldehyde with ethanolamine in the presence of a reducing agent (e.g., NaBH₄) .

- Cross-Coupling Reactions : Use Pd-catalyzed coupling between aryl halides and ethylamine derivatives to introduce the ethanamine moiety .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization in ethanol to isolate the pure compound .

Q. What are the environmental hazards associated with this compound, and how should waste be managed?

Methodological Answer:

- Environmental Toxicity : Classified as Aquatic Acute 1 and Chronic 1 (GHS), indicating severe toxicity to aquatic life. Avoid release into waterways (P273) .

- Waste Treatment : Neutralize aqueous waste with dilute HCl (pH 2–3) before incineration in licensed facilities. Solid waste should be sealed in labeled containers for hazardous disposal .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive steps to minimize side products .

- Reaction Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) or inline FTIR to track intermediate formation and adjust reaction times .

- Temperature Control : Maintain temperatures below 40°C during exothermic steps (e.g., reductions) to prevent decomposition .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks at δ 2.8–3.2 ppm (CH₂NH₂) and δ 7.2–7.5 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 165.1 .

- HPLC Purity Analysis : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; ≥98% purity is acceptable for pharmacological studies .

Q. How do structural modifications to the phenyl ring influence the biological activity of this compound derivatives?

Methodological Answer:

- Electron-Withdrawing Groups : Introduce -CF₃ or -F substituents (see ) to enhance binding to amine receptors (e.g., serotonin transporters) .

- Bioisosteric Replacements : Replace the phenyl ring with bicyclic systems (e.g., biphenyl in ) to improve metabolic stability .

- Activity Assays : Test modified analogs in radioligand binding assays (e.g., ³H-labeled dopamine uptake inhibition) to quantify potency shifts .

Q. What computational models are suitable for predicting the receptor-binding affinity of this compound?

Methodological Answer:

- Ligand-Based Virtual Screening : Use QSAR models trained on monoamine oxidase inhibitors (see ) to predict Ki values .

- Docking Simulations : Perform molecular docking with AutoDock Vina into GPCR homology models (e.g., α₂-adrenergic receptor) to identify key interactions .

- ADMET Prediction : Utilize SwissADME to estimate bioavailability and blood-brain barrier permeability based on logP and PSA values .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays : Validate conflicting results using both cell-based (e.g., cAMP assay) and cell-free (e.g., SPR binding) platforms .

- Batch Reproducibility : Synthesize multiple batches under controlled conditions (e.g., inert atmosphere) to rule out oxidation or degradation artifacts .

- Meta-Analysis : Compare data across studies while normalizing for variables like assay pH, temperature, and solvent composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.